molecular formula C8H6ClF3O2S B1302853 2-Trifluoromethylbenzylsulfonyl chloride CAS No. 85952-32-5

2-Trifluoromethylbenzylsulfonyl chloride

Cat. No. B1302853
CAS RN: 85952-32-5
M. Wt: 258.65 g/mol
InChI Key: RFFCAUGRAMHQSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions to yield the desired sulfonyl chloride derivatives . Another synthesis approach for a related compound, trifluoromethaneselenenyl chloride, involves a two-step procedure with high overall yield, starting from dibenzyl diselenide and trifluoromethyl iodide .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For instance, trifluoromethyl chlorosulfonate has been studied, showing a gauche orientation of the CF3 group relative to the S–Cl bond and a near-eclipsed orientation of the O–C relative to one of the S=O bonds . Similarly, the molecular structure of other sulfonyl chloride derivatives has been determined, revealing the influence of steric hindrance on bond lengths and bond-angle distortions .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. For example, trichloromethanesulfonyl chloride is an efficient chlorinating reagent for aldehydes, outperforming typical chlorinating reagents and minimizing the formation of toxic waste . Additionally, sulfonyl chlorides can be used in difunctionalization of alkenes via cascade reactions involving trifluoromethylarylation, aryl shift, and desulfonylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by the trifluoromethyl group and the sulfonyl chloride moiety. These compounds typically have high reactivity due to the presence of the sulfonyl chloride group, which can participate in various substitution reactions. The trifluoromethyl group imparts unique electronic effects due to its strong electron-withdrawing nature, affecting the reactivity and stability of the compounds .

Scientific Research Applications

Analytical Chemistry Applications

Enhancement of Detection Sensitivity in LC–MS
A practical procedure utilizing derivatization techniques to determine estrogens in biological fluids was studied. Among various reagents, 4-nitrobenzenesulfonyl chloride was found to significantly increase the detection responses of estrogens by 8–23 times when analyzed using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry. This method facilitated the reproducible and accurate quantification of estrone and estradiol, which are critical for diagnosing fetoplacental function with minimal sample volume and simple pretreatment procedures (Higashi et al., 2006).

Organic Synthesis

Chlorination of Aldehydes
Trichloromethanesulfonyl chloride has been identified as an efficient chlorinating agent for the α-chlorination of aldehydes, including catalytic asymmetric versions, under mild conditions. It outperformed typical chlorinating reagents, facilitated product purification, and minimized the formation of toxic chlorinated waste (Jimeno et al., 2016).

Synthesis of Diverse Chemical Structures
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, served as key intermediates in various chemical transformations. These strategies enabled the synthesis of numerous privileged scaffolds, highlighting the versatility of nitrobenzenesulfonyl chlorides in solid-phase synthesis (Fülöpová & Soural, 2015).

Medicinal Chemistry

Carbonic Anhydrase Inhibitors for Glaucoma Treatment
Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides were synthesized by reacting perfluoroalkyl/arylsulfonyl chlorides with sulfonamides possessing a free amino/imino/hydrazino/hydroxy group. These derivatives showed strong inhibitory activity towards carbonic anhydrase isozymes, important for developing new antiglaucoma drugs due to their water solubility and potential for lowering intraocular pressure without significant side effects (Scozzafava et al., 2000).

Safety and Hazards

2-Trifluoromethylbenzylsulfonyl chloride is intended for research and development use only. It is not advised for medicinal, household, or other uses .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFCAUGRAMHQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375779
Record name [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethylbenzylsulfonyl chloride

CAS RN

85952-32-5
Record name [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Trifluoromethylbenzylsulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of (2-trifluoromethylphenyl)methanesulfonic acid (20.3 g, 84 mmol) in THF (1.9 L) and DMF (5.0 mL) at −20° C. was added oxalyl chloride (44.7 mL, 0.5 mol) slowly dropwise over 1 hr. The bath temperature was maintained below 0° C. for 4 h, at which point the reaction was evaporated to a volume of ˜250 mL and diluted with 500 mL of ethyl acetate. This solution was washed with brine in a separatory funnel and dried over magnesium sulfate. The solution was then evaporated to a brown oil. This oil was taken up in 500 mL of pet ether (30-50°) and heated with a heat gun until the oil went into solution. The solution was then placed into a dry-ice acetone bath to cool resulting in formation of a white crystalline material. This material was collected via filtration and dried to afford 19 g (85%) of (2-trifluoromethylphenyl)methanesulfonyl chloride as a white solid.
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
44.7 mL
Type
reactant
Reaction Step Two

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